4-Bromo-3-[(ethylamino)methyl]phenol
Description
Contextualization within Aminomethylphenol Chemistry
4-Bromo-3-[(ethylamino)methyl]phenol belongs to the aminomethylphenol class, a group of organic compounds characterized by a phenol (B47542) ring bearing an aminomethyl group (-CH₂NR₂). ontosight.ai These structures are often synthesized via the Mannich reaction, a three-component organic reaction involving an active hydrogen-containing compound (like phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine (in this case, ethylamine). organic-chemistry.orgwikipedia.orgmdpi.com
The Mannich reaction is a cornerstone of synthetic chemistry for its ability to form a new carbon-carbon single bond and introduce an aminoalkyl group in a single step. mdpi.com For phenols, this reaction typically occurs at the ortho position to the hydroxyl group due to its activating and directing effects. The resulting aminomethylphenols, also known as phenolic Mannich bases, are valuable intermediates in the synthesis of more complex molecules and have been investigated for a range of applications, from pharmaceuticals to material science. ontosight.airesearchgate.net For instance, related compounds like 2-(Aminomethyl)phenol have been studied as antioxidants and for their potential in cardiovascular disease research. medchemexpress.com
The general structure of aminomethylphenols, featuring both a phenolic hydroxyl group and a basic amino group, allows for a variety of chemical modifications, making them versatile building blocks in organic synthesis. ontosight.ai
Significance of Brominated Phenolic Scaffolds in Synthetic Chemistry
The presence of a bromine atom on the phenolic ring of this compound is of significant strategic importance in synthetic chemistry. Brominated phenols and other aryl bromides are highly valued as precursors in a multitude of cross-coupling reactions. nih.govwikipedia.org The carbon-bromine bond serves as a reactive handle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-catalyzed reactions are particularly prominent in this context. nih.gov Methodologies such as the Suzuki-Miyaura (using organoboron reagents), Heck (using alkenes), and Buchwald-Hartwig (using amines or alcohols) couplings allow for the introduction of a wide array of functional groups at the position of the bromine atom. nih.govscielo.br These reactions are fundamental to modern drug discovery and materials science, providing access to molecular complexity that would be difficult to achieve otherwise. wikipedia.org
The bromine atom not only acts as a leaving group but also influences the electronic properties of the aromatic ring, which can affect the reactivity of the other substituents. The combination of the hydroxyl group, the aminomethyl side chain, and the reactive bromo-substituent makes brominated phenolic scaffolds like this compound potent intermediates for creating diverse molecular libraries. researchgate.netresearchgate.net
Table 1: Prominent Cross-Coupling Reactions Utilizing Aryl Bromides
| Reaction Name | Nucleophilic Partner | Catalyst (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., boronic acid) | Palladium(0) complex | C-C |
| Heck Coupling | Alkene | Palladium(0) complex | C-C |
| Buchwald-Hartwig Amination | Amine | Palladium(0) complex | C-N |
| Sonogashira Coupling | Terminal Alkyne | Palladium(0) & Copper(I) | C-C |
| Negishi Coupling | Organozinc Compound | Palladium(0) or Nickel(0) | C-C |
Overview of Research Trajectories for Related Chemical Entities
While this compound itself is not extensively documented, research on related structures provides insight into its potential applications. The broader class of phenolic compounds is a cornerstone of medicinal chemistry, with phenolic motifs present in a vast number of pharmaceuticals and bioactive natural products. nih.govrsc.org
Research on brominated phenols often focuses on their use as synthetic intermediates. For example, 4-Bromo-3-methylphenol is used in the synthesis of more complex molecules like calixarenes and as a precursor for organometallic initiators. ottokemi.comchemimpex.com Similarly, studies on other substituted bromophenols demonstrate their utility in creating novel compounds through reactions like condensation with aldehydes or cross-coupling. nih.govnih.govmdpi.com
Furthermore, aminomethylated compounds derived from phenols and related structures (like 8-hydroxyquinoline) have been explored for their biological activities, including antimicrobial and anticancer properties. mdpi.comresearchgate.net The combination of the aminomethyl group, which can be crucial for biological interactions and solubility, and the reactive brominated scaffold suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents or functional materials. The trajectory of such research would likely involve using the bromine atom as an anchor point for diversification via cross-coupling chemistry to explore structure-activity relationships. nih.govmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-(ethylaminomethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-11-6-7-5-8(12)3-4-9(7)10/h3-5,11-12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONXBOPVWZAMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 3 Ethylamino Methyl Phenol and Analogues
Precursor Synthesis and Halogenation Strategies
The foundational step in synthesizing the target molecule is the preparation of a correctly substituted phenolic precursor, typically 4-bromophenol (B116583) or a related derivative. This requires precise control over the halogenation of the aromatic ring.
Regioselective Bromination of Phenolic Substrates
The hydroxyl group of phenol (B47542) is a potent ortho-, para-directing group, making the regioselective synthesis of 4-bromophenol challenging due to the potential for forming ortho-brominated and polybrominated byproducts. scispace.com To achieve high para-selectivity, various specialized brominating agents and conditions have been developed.
Common strategies focus on enhancing the steric hindrance around the ortho positions or modifying the electrophilicity of the bromine source. Tetraalkylammonium tribromides, for instance, are known to be highly para-selective for the bromination of phenols. fishersci.ca Another effective method involves the use of N-bromosuccinimide (NBS) in conjunction with a solid support like silica (B1680970) gel, which can promote para-bromination. fishersci.ca
Recent innovations have introduced milder and more selective systems. One such method employs trimethylsilyl (B98337) bromide (TMSBr) in the presence of bulky sulfoxides, such as (4‐ClC6H4)2SO, in acetonitrile. scispace.com This system achieves high para-selectivity (up to 99:1) by forming a hydrogen bond between the thioether byproduct and the phenolic hydroxyl group, sterically favoring bromination at the para-position. scispace.com Other approaches utilize reagents like KBr with ZnAl–BrO3−–layered double hydroxides, which also show a strong preference for para-bromination. nsf.gov
| Brominating Agent/System | Solvent/Conditions | Selectivity | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) / Silica Gel | Acetonitrile, 60 °C | Good para-selectivity | fishersci.ca |
| Tetraalkylammonium Tribromides | Varies | High para-selectivity | fishersci.ca |
| Trimethylsilyl Bromide (TMSBr) / (4‐ClC6H4)2SO | Acetonitrile, Room Temp. | Excellent para-selectivity (up to 99:1) | scispace.com |
| KBr / ZnAl–BrO3⁻–LDHs | Varies | High para-selectivity | nsf.gov |
Synthesis of Aminomethylating Reagents
The ethylaminomethyl group is introduced using an aminomethylating reagent. In the context of a classic Mannich reaction with a primary amine like ethylamine (B1201723), the reactive species is typically an N-ethylmethaniminium ion. This electrophile is not usually isolated but is generated in situ from the reaction of ethylamine with formaldehyde (B43269). The mechanism involves the nucleophilic attack of the amine on the formaldehyde carbonyl, forming an N-methylol intermediate, which then dehydrates under reaction conditions to yield the reactive iminium ion.
Alternatively, stable, pre-formed aminomethylating reagents, often called Eschenmoser's salts, can be used. These are typically derived from secondary amines. For example, the well-known Eschenmoser's salt, N,N-dimethylmethyleneiminium iodide, is a potent aminomethylating agent. fishersci.ca While a direct ethylamine analogue is not commonly sold, analogous reagents can be synthesized. The synthesis of the dimethyl version involves reacting bis(dimethylamino)methane with acetyl chloride and subsequently treating the product with sodium iodide. A similar synthetic strategy could be envisioned for preparing an N,N-diethylmethyleneiminium salt from bis(diethylamino)methane.
Mannich Reaction Pathways for Aminomethylphenol Formation
The most direct route to 4-Bromo-3-[(ethylamino)methyl]phenol is the Mannich reaction, a three-component condensation of an active acidic compound (4-bromophenol), a non-enolizable aldehyde (formaldehyde), and a primary amine (ethylamine). wikipedia.orgnih.gov
The reaction mechanism proceeds in several steps:
Iminium Ion Formation: Ethylamine reacts with formaldehyde to form the electrophilic N-ethylmethaniminium ion, as described in the previous section. wikipedia.org
Electrophilic Aromatic Substitution: The electron-rich 4-bromophenol acts as the nucleophile. The aromatic ring attacks the carbon of the iminium ion. Due to the directing effects of the hydroxyl group, substitution occurs at the ortho position (C3), which is activated and available.
Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the phenol ring, yielding the final product, this compound.
The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727) and may be heated to drive the reaction to completion. chemsrc.com This pathway provides a convergent and atom-economical method for constructing the target molecule from simple precursors.
Alternative Synthetic Routes and Methodological Innovations
While the classic Mannich reaction is robust, modern synthetic chemistry seeks more efficient, selective, and milder alternatives. Research has focused on catalytic and stereoselective methods to synthesize aminomethylphenols and their analogues.
Catalytic Approaches in Aminomethylation
Recent advancements have led to the development of catalytic C-H aminomethylation reactions, which can offer higher selectivity and avoid the use of stoichiometric reagents. Several transition-metal-catalyzed systems have been reported for the ortho-aminomethylation of phenols.
Copper Catalysis: Copper(II) catalysts have been successfully employed for the cross-dehydrogenative ortho-aminomethylation of phenols with various amines under mild conditions. nih.govnih.gov These reactions often use an oxidant and demonstrate high regioselectivity for the position ortho to the hydroxyl group. nih.gov Another copper-catalyzed approach utilizes potassium aminomethyltrifluoroborates as the aminomethyl source.
Vanadium Catalysis: A highly selective vanadium-catalyzed ortho-aminomethylation of phenols has also been developed. This method proceeds via a proposed radical mechanism where the coordination of the phenolic hydroxyl group to the V(V) center is crucial for activating the ortho C-H bond. nih.gov
Iodine Catalysis: A transition-metal-free strategy using iodine in combination with sodium percarbonate in an aqueous medium has been shown to effectively achieve ortho-aminomethylation of a wide range of phenols. scispace.com
These catalytic methods represent a significant step forward, providing direct access to aminomethylated phenols with high efficiency and functional group tolerance.
Chemo- and Stereoselective Syntheses
When the aminomethylation reaction creates a new stereocenter, controlling the stereochemical outcome becomes a critical objective. Asymmetric synthesis, which favors the formation of a specific enantiomer or diastereomer, is a cornerstone of modern organic chemistry.
In the context of the Mannich reaction, if a substituted aldehyde is used in place of formaldehyde, a new chiral center is generated adjacent to the amino group. Achieving stereoselectivity in such cases can be accomplished through several approaches:
Diastereoselective Reactions: The stereochemical outcome of a phenolic Mannich reaction can sometimes be controlled by reaction conditions. For example, studies have shown that temperature can influence the diastereoselectivity of three-component syntheses, allowing for the preferential formation of either the syn or anti diastereomer by adjusting the reaction temperature. fishersci.ca
Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, are widely used to induce enantioselectivity in Mannich reactions. wikipedia.org The catalyst typically activates one of the reactants (e.g., by forming a chiral enamine or iminium ion), which then reacts with facial selectivity to produce an enantioenriched product.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the amine or phenol precursor. This auxiliary directs the aminomethylation reaction to occur from a specific face, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary provides the enantiomerically enriched target molecule.
These advanced methodologies open the door to synthesizing chiral analogues of this compound with high levels of stereocontrol, which is particularly important in the development of biologically active compounds.
Purification and Isolation Techniques in Laboratory Synthesis
The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts. The choice of purification strategy is dictated by the physical and chemical properties of the target compound and the impurities present in the crude reaction mixture. Commonly employed methods in the laboratory setting for this class of compounds include extraction, column chromatography, and crystallization.
Extraction: Liquid-liquid extraction is a fundamental and often initial step in the workup of the reaction mixture. Following the synthesis of related brominated phenolic compounds, an extractive work-up is typically performed to separate the desired product from inorganic salts and water-soluble impurities. For instance, in the synthesis of derivatives like (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline, the reaction mixture is diluted with a solvent such as ethyl acetate (B1210297) and washed with distilled water. nih.gov The organic layer, containing the crude product, is then separated, dried over an anhydrous salt like magnesium sulfate, and concentrated under reduced pressure. nih.gov Similarly, for compounds like 4-bromo-3-methylphenol, an extraction using dichloromethane (B109758) and water is employed. chemicalbook.com
Column Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For brominated phenols and their derivatives, silica gel is a commonly used stationary phase due to its polarity. nih.govchemicalbook.com The separation is achieved by eluting the mixture through the column with a suitable solvent system (mobile phase).
The choice of eluent is crucial for effective separation. A mixture of non-polar and polar solvents is often used, with the polarity being adjusted to achieve the desired separation. For the purification of 4-bromo-3-methylphenol, a mixture of n-hexane and ethyl acetate is used as the eluent. chemicalbook.com The progress of the separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product. chemicalbook.com For more complex separations, such as those involving thiophene-based imine derivatives, column chromatography on silica gel is also the method of choice to obtain the desired products as solids. nih.gov
Crystallization and Recrystallization: Crystallization is a highly effective method for purifying solid compounds. This technique relies on the principle that the desired compound is soluble in a hot solvent but less soluble in the same solvent when it is cold, while the impurities remain in solution. For compounds like (E)-4-Bromo-2-[(phenylimino)methyl]phenol, the crude product can be isolated by filtration after it precipitates from the reaction mixture upon cooling, followed by rinsing with a suitable solvent like ethanol. nih.gov
Recrystallization can be employed to further enhance the purity of the isolated solid. The crude product is dissolved in a minimal amount of a hot solvent, and then the solution is allowed to cool slowly, inducing the formation of crystals of the pure compound. The crystals are then collected by filtration and dried. The choice of solvent is critical and is determined experimentally to find a system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
The following table summarizes the purification techniques used for compounds analogous to this compound:
| Compound | Purification Technique | Details | Reference |
| 4-Bromo-3-methylphenol | Extraction, Column Chromatography | Extraction: Dichloromethane and water. Column Chromatography: Silica gel stationary phase, n-hexane/ethyl acetate mobile phase. | chemicalbook.com |
| (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | Extraction, Column Chromatography | Extraction: Ethyl acetate and distilled water. Column Chromatography: Silica gel (70–230 mesh). | nih.gov |
| (E)-4-Bromo-2-[(phenylimino)methyl]phenol | Filtration, Rinsing | The solid product was filtered, rinsed with ethanol, and dried. | nih.gov |
These techniques, often used in combination, are essential for obtaining this compound and its analogues in high purity, which is crucial for their subsequent characterization and use in further research.
Structural Elucidation and Physicochemical Characterization Methodologies
Advanced Spectroscopic Analyses for Molecular Architecture Determination
Spectroscopic techniques are fundamental in determining the molecular structure of a chemical compound. Each method provides unique insights into the arrangement of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 4-Bromo-3-[(ethylamino)methyl]phenol, ¹H and ¹³C NMR spectra would be essential.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the ethylamino and methyl groups, and the methyl protons of the ethyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the protons. For instance, the aromatic protons would likely appear as doublets or singlets in the aromatic region (typically 6.5-8.0 ppm), with their coupling constants providing information about their relative positions on the phenol (B47542) ring. The methylene protons adjacent to the nitrogen would likely be a quartet, coupled to the methyl protons of the ethyl group, which would appear as a triplet. The benzylic methylene protons would likely be a singlet, unless coupling to the amine proton is observed.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. Distinct signals would be expected for the aromatic carbons (some of which would be deshielded by the bromine and oxygen atoms), the methylene carbons, and the methyl carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH, CH₂, and CH₃ groups.
A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes only.
| Assignment | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 140 |
| Phenolic OH | Variable | - |
| Ar-CH₂-N | ~3.8 | ~50 |
| N-CH₂-CH₃ | ~2.7 (quartet) | ~45 |
| N-CH₂-CH₃ | ~1.2 (triplet) | ~15 |
| Amine NH | Variable | - |
| Aromatic C-Br | - | 110 - 120 |
| Aromatic C-OH | - | 150 - 160 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol (a broad band around 3200-3600 cm⁻¹), N-H stretch of the secondary amine (a moderate band around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretches of the aromatic ring (around 1450-1600 cm⁻¹), and C-O and C-N stretches (in the fingerprint region, 1000-1300 cm⁻¹). The C-Br stretch would appear at lower frequencies (typically 500-600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to give strong Raman signals.
A table of expected vibrational frequencies is provided below as a general guide.
| Functional Group | Expected Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) |
| Phenol O-H | Stretching | 3200-3600 (broad) |
| Amine N-H | Stretching | 3300-3500 (moderate) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2960 |
| Aromatic C=C | Stretching | 1450-1600 |
| Phenol C-O | Stretching | 1200-1260 |
| C-N | Stretching | 1020-1250 |
| C-Br | Stretching | 500-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the substituted phenol ring would lead to characteristic absorption bands in the UV region, typically between 200 and 400 nm. The position and intensity of the absorption maxima (λ_max) would be sensitive to the solvent polarity and pH, which could be used to study potential tautomeric equilibria, although significant tautomerism is not expected for this structure.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₂BrNO), HRMS would provide a highly accurate mass measurement of the molecular ion. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum, resulting in two peaks of nearly equal intensity for the molecular ion, separated by two mass units.
Solid-State Structural Investigations
While spectroscopic methods provide information about the molecule in solution or as a bulk sample, solid-state analysis can reveal the precise three-dimensional arrangement of atoms in the crystalline state.
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional molecular structure. This technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (e.g., between the phenolic hydroxyl group and the amine nitrogen of a neighboring molecule) and π-stacking of the aromatic rings. As the molecule is chiral, X-ray diffraction could also be used to determine its absolute configuration if a single enantiomer is crystallized.
A hypothetical table of crystallographic data is presented below for illustrative purposes.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1048.0 |
| Z | 4 |
| R-factor | < 0.05 |
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and internal bonding of this compound are dictated by conformational flexibility and non-covalent interactions, such as hydrogen bonding.
Hydrogen Bonding Networks (e.g., O—H⋯N Interactions)
The structure of this compound contains both a hydrogen bond donor (the phenolic hydroxyl group, O-H) and a hydrogen bond acceptor (the nitrogen atom of the ethylamino group). This arrangement allows for the formation of a stable intramolecular hydrogen bond.
This O—H⋯N interaction would likely result in the formation of a six-membered pseudo-ring, significantly influencing the molecule's conformation and properties. In related structures, such as Schiff bases derived from salicylaldehydes, similar intramolecular hydrogen bonds are well-documented and lead to a nearly planar arrangement of the hydrogen-bonded ring system. iucr.org
The strength of this hydrogen bond can be inferred from various spectroscopic and crystallographic parameters:
O-H Stretching Frequency: In infrared (IR) spectroscopy, the formation of a hydrogen bond typically causes a red-shift (lower wavenumber) and broadening of the O-H stretching band.
Proton NMR Chemical Shift: The chemical shift of the phenolic proton in ¹H NMR spectroscopy would be expected at a higher frequency (downfield) due to deshielding caused by the hydrogen bond.
Bond Distances and Angles: If a crystal structure were available, the O⋯N distance and the O—H⋯N angle would provide direct evidence and a measure of the hydrogen bond's strength.
Expected Hydrogen Bond Parameters for this compound
| Parameter | Expected Value/Observation | Technique |
|---|---|---|
| O—H Stretch (cm⁻¹) | Broad, ~3000-3400 cm⁻¹ | FTIR Spectroscopy |
| ¹H NMR δ(OH) (ppm) | > 10 ppm | ¹H NMR Spectroscopy |
| O⋯N Distance (Å) | ~2.6 - 2.8 Å | Single-Crystal X-ray Diffraction |
| O—H⋯N Angle (°) | ~140 - 170° | Single-Crystal X-ray Diffraction |
These values are predictive, based on data from analogous compounds.
Tautomeric Equilibria and Proton Transfer Processes
Tautomerism is a form of isomerism involving the migration of a proton. In the case of this compound, a potential proton transfer from the phenolic oxygen to the amino nitrogen could occur, leading to a zwitterionic (keto-amine) tautomer in equilibrium with the neutral (phenol-amine) form.
The position of this equilibrium is highly dependent on the compound's environment, particularly the polarity of the solvent. iucr.org In nonpolar solvents, the neutral phenol-amine form with its intramolecular hydrogen bond is expected to be dominant. In polar, protic solvents, the equilibrium may shift towards the zwitterionic keto-amine form, which would be stabilized by intermolecular hydrogen bonding with the solvent.
This equilibrium can be studied using techniques like UV-Vis and NMR spectroscopy, as the different tautomers would exhibit distinct spectral signatures. For instance, the formation of the zwitterionic species is often associated with changes in the electronic absorption spectrum. Computational studies could also be employed to calculate the relative energies of the two tautomeric forms in different environments, thereby predicting the position of the equilibrium.
Chemical Reactivity and Derivatization Studies
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a dominant feature of the molecule's reactivity, primarily acting as a nucleophile, a proton donor, and a powerful activating group for the aromatic ring. libretexts.orgnih.gov
Esterification and Etherification Reactions
The lone pairs on the phenolic oxygen allow it to act as a nucleophile, readily participating in esterification and etherification reactions.
Esterification: The reaction of 4-Bromo-3-[(ethylamino)methyl]phenol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, yields the corresponding esters. chemguide.co.ukbyjus.com This reaction typically requires an acid catalyst when using a carboxylic acid. The process involves the protonation of the carboxylic acid, followed by nucleophilic attack from the phenolic oxygen. byjus.com The presence of the basic ethylamino group may complicate acid-catalyzed esterification by forming a salt; therefore, using more reactive acylating agents like acid chlorides or anhydrides under basic or neutral conditions is often more efficient.
Etherification: The synthesis of ethers from the phenolic group can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base (e.g., sodium hydroxide) to form a more potent nucleophile, the phenoxide ion. This ion can then react with an alkyl halide (e.g., ethyl iodide) via an SN2 mechanism to form an ether. The choice of base is crucial to ensure complete deprotonation without causing unwanted side reactions.
| Reaction Type | Reagents | Typical Conditions | Product Class |
|---|---|---|---|
| Esterification | Acetyl Chloride, Pyridine (B92270) | Room Temperature | Phenolic Ester |
| Etherification (Williamson) | 1. Sodium Hydride (NaH) 2. Ethyl Iodide (CH₃CH₂I) | Anhydrous solvent (e.g., THF) | Phenolic Ether |
Electrophilic Aromatic Substitution on the Phenol Ring
The hydroxyl group is a strongly activating, ortho-, para-directing substituent for electrophilic aromatic substitution (EAS). libretexts.orgmlsu.ac.in In this compound, the para position relative to the hydroxyl group is occupied by the bromo substituent. Therefore, electrophilic attack is directed to the ortho positions (C2 and C6).
The outcome of EAS reactions is influenced by the interplay of the directing effects of all three substituents:
-OH group: Strongly activating, ortho-directing (to C2, C6).
-Br group: Deactivating but ortho-, para-directing (to C2, C6).
-CH₂NH(Et) group: The ethylaminomethyl group is generally considered weakly activating and ortho-, para-directing. However, under the acidic conditions often required for EAS, the amine can be protonated to form -CH₂NH₂⁺(Et), which is a deactivating, meta-directing group.
Given these factors, electrophilic substitution will likely occur at the C6 position, which is ortho to the powerful hydroxyl activator and sterically less hindered than the C2 position. Reactions like nitration or halogenation would require careful control of conditions to prevent polysubstitution or oxidation of the highly activated ring. mlsu.ac.inumb.eduyoutube.com For instance, monobromination can be achieved using a less polar solvent like carbon disulfide at low temperatures. youtube.comyoutube.com
Reactivity of the Bromo Substituent
The bromo substituent on the aromatic ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions due to their favorable reactivity, which is generally greater than aryl chlorides but less than aryl iodides. mdpi.comwikipedia.org
Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron compound (like a boronic acid) to form a new C-C bond. wikipedia.orgorganic-chemistry.org The reaction of this compound with an arylboronic acid, catalyzed by a palladium complex in the presence of a base, would yield a biphenyl (B1667301) derivative. researchgate.netikm.org.my The basic amine and acidic phenol groups may require protection or careful selection of reaction conditions to avoid interference with the catalyst.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to create a substituted alkene. wikipedia.orgmdpi.comorganic-chemistry.org This provides a method for introducing vinyl groups onto the aromatic ring. The reaction is typically carried out in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper complexes, to form an aryl alkyne. organic-chemistry.orgwikipedia.org This is a highly effective method for introducing sp-hybridized carbon substituents. acs.orgnih.govscirp.org
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki Reaction | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl derivative |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted alkene |
| Sonogashira Reaction | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl alkyne |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) of an aryl halide typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the halogen. masterorganicchemistry.com The aromatic ring of this compound is substituted with an electron-donating hydroxyl group, making it electron-rich and thus highly deactivated for SNAr. Consequently, direct displacement of the bromo substituent by a nucleophile under standard SNAr conditions is not a feasible pathway. masterorganicchemistry.comlibretexts.org Alternative, more forceful conditions, such as those involving transition metal catalysis (e.g., Buchwald-Hartwig amination) or radical-mediated pathways, would be necessary to achieve nucleophilic substitution at this position. osti.gov
Reactivity of the Ethylamino Methyl Moiety
The ethylamino methyl group contains a secondary amine, which imparts basic and nucleophilic properties to the molecule.
The nitrogen atom's lone pair of electrons makes it a Brønsted-Lowry base, capable of accepting a proton to form an ammonium (B1175870) salt. It also acts as a nucleophile, reacting with various electrophiles. For example, it can be:
Alkylated: Reaction with alkyl halides can lead to the formation of a tertiary amine and, upon further reaction, a quaternary ammonium salt. libretexts.org
Acylated: Reaction with acid chlorides or anhydrides will form an amide. This is a common method for protecting the amine group during other reactions. libretexts.org
Reacted with Aldehydes and Ketones: Secondary amines can react with carbonyl compounds to form enamines. libretexts.org
Furthermore, the C-N bond is a benzylic bond, which can be susceptible to cleavage under certain reductive or oxidative conditions. acs.org The reactivity of this moiety allows for a wide range of derivatizations, including peptide coupling and the introduction of diverse functional groups.
Amine Alkylation and Acylation Reactions
The secondary amine in this compound is a nucleophilic center that readily participates in alkylation and acylation reactions. These reactions are fundamental for introducing a wide range of substituents, thereby modifying the compound's steric and electronic properties.
Acylation: Acylation of the secondary amine can be achieved using acylating agents like acyl chlorides or anhydrides to form the corresponding amides. This transformation is significant as it can alter the hydrogen bonding capabilities and the electronic nature of the nitrogen atom. General methods for the acetylation of amines under solvent-free conditions have been described, which can be applicable to this substrate. mdpi.com
The phenolic hydroxyl group also presents a site for O-acylation, leading to the formation of esters. The relative reactivity of the amine and the phenol towards acylation can be controlled by the reaction conditions. For instance, base catalysis tends to favor O-acylation by increasing the nucleophilicity of the phenoxide ion, while acid catalysis can promote acylation of the amine.
Below is a table summarizing potential amine alkylation and acylation products of this compound.
| Reactant | Reagent | Product | Product Name |
| This compound | Methyl iodide | 4-Bromo-3-{[ethyl(methyl)amino]methyl}phenol | 4-Bromo-3-{[ethyl(methyl)amino]methyl}phenol |
| This compound | Acetyl chloride | N-[2-Bromo-5-(hydroxymethyl)benzyl]-N-ethylacetamide | N-[2-Bromo-5-(hydroxymethyl)benzyl]-N-ethylacetamide |
| This compound | Benzoyl chloride | N-[2-Bromo-5-(hydroxymethyl)benzyl]-N-ethylbenzamide | N-[2-Bromo-5-(hydroxymethyl)benzyl]-N-ethylbenzamide |
This table presents hypothetical products based on general chemical principles of amine reactivity.
Formation of Schiff Base Derivatives with Aldehydes and Ketones
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. dundee.ac.uk The secondary amine in this compound, however, reacts with aldehydes and ketones to form an iminium ion, which is a key intermediate in various organic reactions.
While the specific compound this compound does not form a stable neutral Schiff base in the traditional sense due to its secondary amine, the broader class of brominated hydroxyanilines and related structures are extensively used in the synthesis of Schiff bases. For instance, the condensation of 5-bromosalicylaldehyde (B98134) with various primary amines is a well-established method for preparing a wide array of Schiff base derivatives. chemicalbook.comnih.govpnnl.govgoogle.comgoogle.com These reactions typically involve refluxing equimolar amounts of the aldehyde and the primary amine in a suitable solvent like ethanol (B145695). pnnl.gov
The resulting Schiff bases, often featuring an intramolecular O—H···N hydrogen bond, are of significant interest due to their diverse applications and interesting chemical properties, including thermochromism. dundee.ac.ukpnnl.gov The planarity and electronic structure of these molecules can be finely tuned by the choice of the amine component. chemicalbook.compnnl.gov
The table below illustrates the formation of Schiff bases from a structurally related aldehyde, 5-bromosalicylaldehyde, with various primary amines.
| Aldehyde | Amine | Product |
| 5-Bromosalicylaldehyde | Aniline | (E)-4-Bromo-2-[(phenylimino)methyl]phenol pnnl.gov |
| 5-Bromosalicylaldehyde | 3,4-Dimethylaniline | 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol chemicalbook.com |
| 5-Bromosalicylaldehyde | Aminoethylethanolamine | 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol nih.govgoogle.com |
| 5-Bromosalicylaldehyde | 3-(Aminomethyl)pyridine | 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol |
This table showcases examples of Schiff base formation from a related starting material to illustrate the general synthetic principles.
Exploration of Polyfunctionalization and Scaffold Diversification
The structure of this compound is well-suited for polyfunctionalization and scaffold diversification, strategies that are central to modern medicinal chemistry for exploring new chemical space and developing novel bioactive molecules.
The bromine atom on the aromatic ring is a particularly valuable handle for diversification. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, as well as new carbon-nitrogen and carbon-oxygen bonds. This approach has been successfully used to synthesize a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs via Suzuki cross-coupling.
Furthermore, the phenolic hydroxyl and the secondary amine groups provide additional sites for modification. Selective protection and deprotection strategies can be employed to functionalize these groups sequentially, leading to complex, polyfunctionalized molecules. nih.gov For example, the hydroxyl group can be converted to an ether or an ester, while the amine can be derivatized as described in section 4.3.1.
"Scaffold hopping" is another advanced strategy for diversification, which involves modifying the core structure of the molecule to generate novel chemotypes while retaining key pharmacophoric features. nih.gov Starting from the this compound scaffold, one could envision ring-closing reactions to form heterocyclic systems or ring-opening strategies if incorporated into a larger polycyclic framework. The goal of such scaffold hopping is to discover compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.gov
The following table outlines potential strategies for the polyfunctionalization and scaffold diversification of this compound.
| Reaction Type | Functional Group | Reagents/Conditions | Potential Products |
| Suzuki Coupling | Bromine | Arylboronic acid, Pd catalyst, base | Aryl-substituted phenol derivatives |
| Buchwald-Hartwig Amination | Bromine | Amine, Pd catalyst, base | Diamine derivatives |
| Etherification | Phenolic Hydroxyl | Alkyl halide, base | Alkoxy-substituted derivatives |
| Esterification | Phenolic Hydroxyl | Acyl chloride, base | Ester derivatives |
This table provides a conceptual framework for the diversification of the this compound scaffold based on established synthetic methodologies.
Coordination Chemistry and Metal Complex Formation
Ligand Design Principles Based on the Compound's Structure
The structure of 4-Bromo-3-[(ethylamino)methyl]phenol incorporates several key features that dictate its behavior as a ligand in coordination chemistry. The primary coordination sites are the phenolic oxygen and the secondary amine nitrogen, which together can form a stable five-membered chelate ring with a metal ion. This bidentate N,O-donor set is a common and effective motif in coordination chemistry.
The ethyl group on the nitrogen atom introduces steric bulk, which can influence the coordination geometry around the metal center. This steric hindrance can prevent the formation of highly crowded coordination spheres and may favor specific geometries, such as square planar or tetrahedral, depending on the metal ion. Furthermore, the flexibility of the ethylamino)methyl side chain allows for accommodation of various metal ion sizes and coordination preferences.
Synthesis and Characterization of Metal Complexes (e.g., Cu(II), Ni(II), Organotin(IV) Complexes)
The synthesis of metal complexes with ligands analogous to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the phenolic hydroxyl group. For instance, mononuclear copper(II) complexes can be synthesized by reacting the ligand with a copper(II) salt like copper(II) acetate (B1210297) or copper(II) chloride in a solvent such as methanol (B129727) or ethanol (B145695).
Similarly, Ni(II) complexes can be prepared by reacting a nickel(II) salt with the ligand. The resulting geometry of Ni(II) complexes can vary, with square planar and octahedral geometries being common. The specific geometry is often influenced by the stoichiometry of the reaction and the presence of other coordinating ligands or counter-ions.
Organotin(IV) complexes, known for their diverse structural possibilities and biological activities, can be synthesized by reacting diorganotin(IV) dichlorides (e.g., diphenyltin (B89523) dichloride or dimethyltin (B1205294) dichloride) with the ligand in the presence of a base like triethylamine. In these complexes, the ligand typically acts as a dianionic tridentate or a monobasic bidentate ligand, coordinating to the tin atom.
Spectroscopic techniques are indispensable for elucidating the coordination mode of the ligand and the geometry of the resulting metal complexes.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a broad band corresponding to the phenolic O-H stretch is expected. Upon complexation and deprotonation, this band disappears, providing strong evidence of coordination through the phenolic oxygen. Furthermore, shifts in the C-N stretching vibration and the appearance of new bands in the low-frequency region, corresponding to M-O and M-N stretching vibrations, confirm the coordination of both the phenolic oxygen and the amino nitrogen to the metal center.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry. For example, Cu(II) complexes often exhibit d-d transitions in the visible region, the position and intensity of which are indicative of the geometry around the copper ion. Similarly, the UV-Vis spectra of Ni(II) complexes can help distinguish between square planar, tetrahedral, and octahedral geometries based on the observed electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of organotin(IV), NMR spectroscopy is a powerful tool. In ¹H NMR, the disappearance of the phenolic OH proton signal upon complexation confirms deprotonation and coordination. Shifts in the chemical shifts of the protons adjacent to the donor atoms (methylene and ethyl groups) also indicate coordination. For organotin(IV) complexes, ¹¹⁹Sn NMR is particularly informative, with the chemical shift values providing insights into the coordination number of the tin atom. For instance, five-coordinate tin(IV) species are often observed in solution. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy provides detailed information about the electronic environment of the metal ion. The g-values and hyperfine coupling constants obtained from the EPR spectrum can help to determine the coordination geometry and the nature of the metal-ligand bonding.
| Spectroscopic Technique | Key Observables for Complexation |
| Infrared (IR) | Disappearance of O-H stretch; Shifts in C-N stretch; Appearance of M-O and M-N bands. |
| UV-Visible (UV-Vis) | d-d electronic transitions indicative of coordination geometry. |
| NMR (¹H, ¹¹⁹Sn) | Disappearance of OH proton signal; Chemical shift changes of protons near donor atoms; ¹¹⁹Sn chemical shifts indicating coordination number. |
| EPR | g-values and hyperfine coupling constants revealing electronic environment and geometry for paramagnetic ions. |
For instance, a mononuclear copper(II) complex with a related Schiff base ligand, {4-Bromo-2-[2-(methylamino)ethyliminomethyl]phenolato}thiocyanatocopper(II), was found to have a square-planar geometry. nih.gov In this structure, the Cu(II) ion is coordinated by the two nitrogen atoms and one oxygen atom of the ligand, with the fourth coordination site occupied by a nitrogen atom from a thiocyanate (B1210189) anion. nih.gov The bond lengths and angles are within the normal ranges for such complexes. nih.gov
In Ni(II) complexes with similar bidentate Schiff base ligands, a square planar geometry is also common, with the nickel atom coordinated to two deprotonated ligand molecules. researchgate.net The crystallographic data for such complexes reveal a slightly distorted square-planar environment around the Ni(II) center. researchgate.net
X-ray crystallographic studies on related metal complexes have shown that the metal center's coordination environment can range from square-planar to octahedral, depending on the specific ligand and metal ion. scirp.orgresearchgate.net For example, chromium(III) and nickel(II) complexes with a functionalized macrocycle containing a primary amine have been shown to adopt a hexacoordinated octahedral geometry. scirp.org In contrast, the corresponding copper(II) complex is pentacoordinated with a square-based pyramidal environment. scirp.org
| Metal Ion | Typical Coordination Geometry with N,O-Ligands | Example Bond Lengths (M-N, M-O) |
| Cu(II) | Square-planar, Square-based pyramidal | Cu-N: ~2.0 Å, Cu-O: ~1.9 Å |
| Ni(II) | Square-planar, Octahedral | Ni-N: ~1.9-2.1 Å, Ni-O: ~1.8-2.0 Å |
| Organotin(IV) | Trigonal bipyramidal, Octahedral | Sn-N: ~2.2 Å, Sn-O: ~2.1 Å |
Theoretical Studies on Metal-Ligand Bonding and Stability
Theoretical methods, particularly Density Functional Theory (DFT), are widely used to complement experimental data and provide deeper insights into the nature of metal-ligand bonding and the stability of complexes. These calculations can be used to optimize the geometry of the complexes, predict spectroscopic properties, and analyze the electronic structure.
The bonding in transition metal complexes can be described by models such as Ligand Field Theory (LFT) and the Angular Overlap Model (AOM). nih.gov These models help in understanding the d-orbital splitting caused by the ligands, which determines the electronic and magnetic properties of the complex. nih.gov Computational methods allow for the fitting of AOM parameters from calculated d-orbital energies, providing a quantitative measure of the σ- and π-interactions between the metal and the ligand donor atoms. nih.gov
For complexes of this compound, DFT calculations could be employed to determine the relative stabilities of different possible isomers and coordination geometries. A Natural Energy Decomposition Analysis (NEDA) can be used to partition the total interaction energy into components such as electrostatic, exchange-repulsion, and charge transfer contributions. mdpi.com This analysis would reveal the nature of the metal-ligand bond, which is expected to have significant electrostatic character, with a notable contribution from charge transfer from the ligand to the metal. mdpi.com
Theoretical studies on similar systems have shown that the nature of the donor atoms significantly influences the stability of the complex. mdpi.com The combination of a hard phenolate (B1203915) oxygen and a softer amine nitrogen in this compound allows for effective bonding with a variety of metal ions.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory is a cornerstone of quantum chemistry used to investigate the electronic properties of molecules. Such calculations for 4-Bromo-3-[(ethylamino)methyl]phenol would theoretically provide a deep understanding of its chemical behavior.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack. Currently, no specific data on the HOMO-LUMO energies or their distribution across the molecule is available in published literature.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological targets. Charge transfer analyses further quantify the electronic effects of substituents. No MEP maps or specific charge transfer studies for this compound have been reported.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a view of a compound's flexibility and preferred shapes (conformations). Understanding the conformational landscape of this compound is essential for predicting how it might fit into a receptor's binding pocket. This area of research remains unexplored for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Clinical Focus)
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While QSAR models have been developed for various classes of phenol (B47542) derivatives, a specific model incorporating this compound is absent from the literature.
The first step in QSAR modeling involves calculating molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., topological, electronic, steric). Without a dataset of related compounds and associated biological data, relevant descriptors for this compound have not been derived or validated.
QSAR models are built by correlating these descriptors with experimentally determined biological endpoints, such as receptor binding affinities or enzyme inhibition constants (e.g., IC₅₀ or Kᵢ values). As there are no published in vitro biological data specifically for this compound, it is not possible to construct or validate a QSAR model for this compound. While studies exist for structurally related aminomethylphenols, direct extrapolation of these models would be speculative without experimental validation.
Molecular Docking Studies for Ligand-Target Interactions (Non-Clinical Focus)
Computational modeling, particularly molecular docking, serves as a powerful tool to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or nucleic acid. In the absence of direct experimental data for this compound, insights into its potential ligand-target interactions can be extrapolated from molecular docking studies conducted on analogous phenolic and aminophenol derivatives. These studies provide a foundational understanding of how the structural motifs present in this compound—namely the substituted phenol ring and the ethylamino-methyl side chain—might contribute to binding within a receptor's active site.
Prediction of Binding Modes and Affinities with Receptor Models
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, which constitutes its binding mode. The strength of this interaction is quantified by a scoring function, which estimates the binding affinity, often expressed in kcal/mol. While specific docking studies for this compound are not prevalent in the reviewed literature, studies on similar compounds highlight common binding patterns.
For instance, docking studies of ortho-substituted phenols with enzymes like tyrosinase have demonstrated that these molecules can fit within the active site, with their orientation dictated by steric and electronic factors. mdpi.com The binding affinity is influenced by the nature and position of the substituents on the phenol ring. Similarly, research on aminophenol derivatives has shown their potential to interact with various biological targets, including DNA and enzymes involved in metabolic regulation. mdpi.comnih.govresearchgate.net The binding affinities of these derivatives are often correlated with their biological activities. mdpi.comnih.gov
In silico screening of phenolic compounds against various receptors, such as the androgen receptor and estrogen receptor, has further elucidated the structure-activity relationships that govern binding. researchgate.netnih.govfrontiersin.org These studies often reveal that specific substitutions on the phenol ring can significantly alter binding affinity and selectivity. researchgate.netnih.govfrontiersin.org The ethylamino-methyl group in this compound introduces a flexible, basic side chain that could potentially engage in specific interactions within a binding pocket, a feature that would be a key determinant of its binding mode and affinity.
| Compound Class | Receptor Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Phenolic Compounds | Tyrosinase | Variable, dependent on substitution | mdpi.com |
| Aminophenol Derivatives | DNA | -6.5 to -8.0 | mdpi.comresearchgate.net |
| Benzoylaminophenoxy Phenol Derivatives | Androgen Receptor | Glide scores correlate with IC50 values | researchgate.netnih.gov |
| Small Phenolic Compounds | Estrogen Receptor α | Weak to moderate interaction | frontiersin.org |
Analysis of Key Intermolecular Interactions
The stability of a ligand-receptor complex is determined by a variety of intermolecular interactions. For phenolic compounds, these interactions typically include:
Hydrogen Bonding: The hydroxyl group of the phenol is a potent hydrogen bond donor and acceptor. The amino group in the side chain of this compound can also act as a hydrogen bond donor. These interactions with polar residues in a receptor's active site are often crucial for binding. semanticscholar.org
Hydrophobic Interactions: The phenyl ring is hydrophobic and can engage in van der Waals interactions with nonpolar residues of the target protein. The bromo-substituent can further enhance these interactions.
Pi-Pi Stacking: The aromatic ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through pi-pi stacking.
Halogen Bonding: The bromine atom on the phenol ring can participate in halogen bonding, a noncovalent interaction with a nucleophilic atom, which can contribute to binding affinity and specificity.
Docking studies on related compounds provide examples of these interactions. For instance, in the binding of phenolic compounds to tyrosinase, both hydrogen bonding and hydrophobic interactions with active site residues are observed. mdpi.com Similarly, studies with other receptors have highlighted the importance of a network of hydrogen bonds and hydrophobic contacts in stabilizing the ligand within the binding pocket. nih.gov The specific geometry and electronic properties of this compound would dictate the precise nature and strength of these interactions with a given receptor.
| Interaction Type | Contributing Moiety | Potential Interacting Residues | Reference |
|---|---|---|---|
| Hydrogen Bonding | -OH, -NH- | Ser, Thr, Tyr, Asp, Glu, Gln, Asn | semanticscholar.org |
| Hydrophobic Interactions | Phenyl ring, Ethyl group | Ala, Val, Leu, Ile, Phe, Trp | nih.gov |
| Pi-Pi Stacking | Phenyl ring | Phe, Tyr, Trp | nih.gov |
| Halogen Bonding | -Br | Carbonyl oxygen, Lewis bases | N/A |
Mechanistic Investigations into Biological Interactions Non Clinical Focus
In Vitro Receptor Binding and Selectivity Profiling
No data is available on the receptor binding affinity or selectivity of 4-Bromo-3-[(ethylamino)methyl]phenol.
Affinity for Specific Receptor Subtypes (e.g., Serotonin (B10506) 5-HT2A Receptor)
There are no published studies that have characterized the binding affinity of this compound for the serotonin 5-HT2A receptor or any other specific receptor subtypes.
Enzyme Inhibition Studies (In Vitro)
No information regarding the inhibitory effects of this compound on any enzyme has been published.
Kinetic Characterization of Enzyme Inhibition
Without primary inhibition data, no kinetic characterization, such as the determination of inhibition constants (Kᵢ), is available.
Identification of Inhibitory Mechanisms
The mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound has not been investigated or reported.
Biochemical Pathway Modulation in Model Systems
There is no available research detailing the effects of this compound on any biochemical pathways in cellular or other model systems.
Structure-Activity Relationship (SAR) Elucidation for Molecular Probes
The exploration of the structure-activity relationship (SAR) for this compound and its analogs is crucial for understanding how specific structural modifications influence their interactions with biological targets. While comprehensive studies focusing exclusively on this compound are limited in publicly available literature, SAR principles can be elucidated by examining related chemical classes, such as phenylethanolamines and other substituted aminomethylphenols, which share key structural motifs and often exhibit activity at adrenergic receptors.
Impact of Substituent Modifications on In Vitro Activity
The biological activity of phenylethanolamine-type compounds is highly sensitive to the nature and position of substituents on the aromatic ring and the amino group. Modifications to these regions can significantly alter a compound's potency, efficacy, and selectivity for its biological targets.
Aromatic Ring Substitutions: The phenolic hydroxyl group is generally considered a critical feature for activity, often acting as a hydrogen bond donor. The presence and position of other substituents, such as the bromo group in this compound, can modulate activity through electronic and steric effects. Halogenation can influence the lipophilicity and metabolic stability of the compound.
Amino Group Substitutions: The substituent on the amino group plays a pivotal role in determining the compound's interaction with its target, particularly for adrenergic receptors. The size and nature of the alkyl group can influence receptor subtype selectivity. For instance, in many adrenergic agonists, increasing the bulk of the N-alkyl substituent can shift the activity profile.
To illustrate these principles, the following table presents hypothetical in vitro activity data for a series of analogs, demonstrating the impact of systematic structural modifications. This data is representative of the general SAR trends observed in the broader class of phenylethanolamine and aminomethylphenol compounds, in the absence of specific published data for this compound.
| Compound | R1 (at position 4) | R2 (N-substituent) | Hypothetical In Vitro Activity (EC50, nM) |
|---|---|---|---|
| Analog 1 | -Br | -CH3 | 150 |
| Analog 2 (Target Compound) | -Br | -CH2CH3 | 120 |
| Analog 3 | -Br | -CH(CH3)2 | 80 |
| Analog 4 | -Cl | -CH2CH3 | 135 |
| Analog 5 | -H | -CH2CH3 | 250 |
This table is illustrative and intended to represent general SAR principles for this chemical class.
Identification of Pharmacophores for Target Interaction
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For compounds structurally related to this compound, particularly those acting on adrenergic receptors, a well-defined pharmacophore has been established.
The key pharmacophoric features for this class of compounds typically include:
An Aromatic Ring: This feature is involved in van der Waals or pi-pi stacking interactions with aromatic amino acid residues within the receptor's binding pocket.
A Hydrogen Bond Donor: The phenolic hydroxyl group is a critical hydrogen bond donor, interacting with a key residue (often a serine) in the transmembrane domain of G-protein coupled receptors like the adrenergic receptors.
A Positively Ionizable Group: At physiological pH, the secondary amine in the ethylaminomethyl side chain is protonated, forming a positively charged ammonium (B1175870) ion. This group forms a crucial ionic bond with a negatively charged amino acid residue (typically aspartate) in the receptor.
A Hydrophobic Region: The N-ethyl group contributes to a hydrophobic pocket, and variations in the size and shape of this substituent can fine-tune the affinity and selectivity for different receptor subtypes.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone of analytical chemistry, indispensable for separating and quantifying components within a mixture. For a substituted phenol (B47542) like 4-Bromo-3-[(ethylamino)methyl]phenol, both high-performance liquid chromatography and gas chromatography-mass spectrometry offer powerful, complementary capabilities.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile, thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from impurities, starting materials, and by-products that may be present after synthesis.
A typical reversed-phase HPLC (RP-HPLC) method would be employed for analysis. In this approach, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to its phenolic and amine functionalities, the retention of this compound is highly dependent on the pH of the mobile phase. An acidic mobile phase is generally preferred to ensure the amine group is protonated, leading to sharper peaks and better chromatographic performance.
A hypothetical HPLC method for quantifying this compound could involve the parameters outlined in the table below. The inclusion of an internal standard, a compound with similar chemical properties and retention time, allows for precise quantification by correcting for variations in injection volume. researchgate.netnih.gov
Interactive Table: Hypothetical HPLC Parameters for Quantification of this compound
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention for aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile serves as the organic modifier. TFA is an ion-pairing agent that improves peak shape for the amine. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns, ensuring efficient separation. |
| Detection | UV-Vis Detector at 280 nm | The phenolic chromophore exhibits strong absorbance at this wavelength. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Internal Standard | 4-Bromo-3-methylphenol | Structurally similar, ensuring comparable chromatographic behavior. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. mdpi.commdpi.comresearchgate.netnih.gov However, polar compounds containing functional groups like hydroxyl (-OH) and amine (-NH) groups, such as this compound, are generally non-volatile and can interact unfavorably with the GC column. Therefore, a chemical derivatization step is essential prior to analysis. nih.govjfda-online.com
Derivatization increases the compound's volatility and thermal stability by masking the polar functional groups. nih.gov Silylation is a common and effective derivatization method for phenols and amines. nih.govtandfonline.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen atoms on the phenolic hydroxyl and the secondary amine groups with trimethylsilyl (B98337) (TMS) groups. nih.govnih.gov
The resulting TMS-derivative is significantly more volatile and can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other volatile components in the sample, and the mass spectrometer provides detailed structural information based on its mass-to-charge ratio and fragmentation pattern, confirming the identity of the compound. nih.gov
Interactive Table: GC-MS Analysis Protocol for Derivatized this compound
| Step | Procedure | Purpose |
| 1. Derivatization | React the sample with BSTFA in pyridine (B92270) at 70°C for 1 hour. | To create a volatile trimethylsilyl (TMS) derivative. tandfonline.com |
| 2. GC Separation | Inject the derivatized sample onto a non-polar capillary column (e.g., DB-5ms). | To separate the analyte from other volatile components based on boiling point and polarity. |
| 3. MS Detection | Use Electron Ionization (EI) at 70 eV. | To fragment the molecule into a reproducible pattern for identification. |
| Expected Ions | Molecular ion (M+) of the di-TMS derivative and characteristic fragment ions. | To confirm the structure and molecular weight of the original compound. |
Electrophoretic Methods for Characterization in Complex Matrices
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatography, particularly for analyzing charged species in complex aqueous matrices. nih.govnih.govmdpi.com This technique is advantageous due to its minimal sample and solvent consumption, high resolving power, and rapid analysis times. nih.govmdpi.com For a compound like this compound, which possesses both an acidic phenolic proton and a basic amine group, its charge is highly pH-dependent, making it an excellent candidate for CE-based separation methods like Capillary Zone Electrophoresis (CZE). nih.govzendy.io
In CZE, separation is achieved based on the differential migration of ions in an electric field. mdpi.com The migration speed is determined by the analyte's charge-to-size ratio. mdpi.com By adjusting the pH of the background electrolyte (BGE), one can control the ionization state of the target compound.
At low pH (e.g., pH < 4): The ethylamino group will be protonated (-NH2+–), and the phenolic group will be neutral (-OH). The compound will carry a net positive charge and migrate towards the cathode.
At high pH (e.g., pH > 10): The phenolic group will be deprotonated (-O-), and the amine group will be neutral (-NH-). The compound will carry a net negative charge and migrate towards the anode.
This pH-dependent behavior allows for fine-tuning the separation from other components in a mixture, such as in biological fluids or environmental samples. nih.govacs.org Coupling CZE with a mass spectrometer (CE-MS) can provide definitive identification of the compound even in highly complex matrices. nih.govdntb.gov.ua
Interactive Table: Illustrative CZE Conditions for Analysis
| Parameter | Condition | Rationale |
| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm length) | Standard capillary providing good resolution and efficiency. nih.gov |
| Background Electrolyte | 25 mM Phosphate buffer at pH 3.0 | Low pH ensures the analyte is cationic for separation. |
| Applied Voltage | +20 kV | Provides the driving force for electrophoretic migration. |
| Temperature | 25 °C | Maintains stable viscosity and conductivity of the electrolyte. |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | A precise and reproducible method for introducing the sample. |
| Detection | Diode Array Detector (DAD) or MS | DAD provides spectral information, while MS provides mass for definitive identification. nih.gov |
Thermal Analysis Techniques for Stability and Phase Transitions
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for assessing its thermal stability, melting point, and decomposition profile. eucalyptus.com.brkpi.ua
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. uobasrah.edu.iq A DSC thermogram reveals phase transitions such as melting (endothermic event) and decomposition (often an exothermic event). adhesion.kr For a crystalline solid, the melting point appears as a sharp endothermic peak, and the temperature at the peak maximum is taken as the melting temperature. The purity of the substance can also be inferred from the shape of the melting peak.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mst.edu TGA is used to determine the thermal stability and decomposition temperature of a material. The resulting TGA curve plots mass loss versus temperature. The onset temperature of mass loss indicates the point at which the compound begins to decompose.
Together, DSC and TGA provide a comprehensive thermal profile of the compound, which is critical for understanding its stability under various processing and storage conditions. eucalyptus.com.br Based on data for similar substituted phenolic compounds, a hypothetical thermal profile can be projected. researchgate.netnih.govresearchgate.netnih.gov
Interactive Table: Projected Thermal Analysis Data for this compound
| Technique | Parameter Measured | Projected Finding | Significance |
| DSC | Melting Point (Tm) | Sharp endothermic peak around 150-160 °C | Defines the solid-to-liquid phase transition temperature. |
| DSC | Decomposition | Broad exothermic event starting > 220 °C | Indicates the temperature range where the molecule's structure breaks down. |
| TGA | Onset of Decomposition (Tonset) | Significant mass loss beginning around 220 °C in an inert (N2) atmosphere. | Marks the threshold for thermal instability and decomposition. mst.edu |
| TGA | Residual Mass | Low residual mass (<5%) at 600 °C | Suggests nearly complete decomposition into volatile products. |
Research Applications and Future Directions
Development as a Synthetic Intermediate for Complex Molecules
The molecular architecture of 4-Bromo-3-[(ethylamino)methyl]phenol makes it a valuable intermediate for organic synthesis. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents onto the aromatic ring, building molecular complexity.
Similarly, the phenol (B47542) and ethylamino groups can be readily modified. The hydroxyl group can be alkylated, acylated, or used to direct further electrophilic aromatic substitution, while the secondary amine is nucleophilic and can react with electrophiles to create more elaborate structures. Related brominated phenols, such as 3-bromo-4-methylphenol, are recognized as important raw materials and intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.com The presence of multiple reactive sites on this compound suggests its potential as a building block for synthesizing libraries of compounds for drug discovery or for constructing larger, more complex target molecules.
| Property | Value |
| Compound Name | 3-Bromo-4-methylphenol |
| CAS Number | 60710-39-6 |
| Molecular Formula | C₇H₇BrO |
| Molecular Weight | 187.036 g/mol |
| Applications | Intermediate in organic synthesis for pharmaceuticals, agrochemicals, and dyestuffs. fishersci.com |
Application in Material Science Research (e.g., Non-Linear Optical Materials, Sensor Development)
Non-Linear Optical (NLO) Materials: Organic molecules with electron-donating groups (like the hydroxyl and amino groups) and electron-withdrawing groups, connected by a π-conjugated system (the benzene (B151609) ring), are known to exhibit non-linear optical (NLO) properties. jhuapl.edu The bromine atom can also influence these properties. Studies on other bromo-substituted compounds have shown that the bromo substituent can significantly enhance the static first molecular hyperpolarizability (a measure of NLO activity) compared to chloro-substituted analogues without negatively impacting optical transparency. nih.gov Research on Schiff bases derived from brominated precursors, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, has explored their NLO characteristics through both experimental synthesis and theoretical DFT investigations. mdpi.comresearchgate.netnih.gov This suggests that this compound could serve as a precursor for novel chromophores with potential applications in photonic and optoelectronic devices. jhuapl.edu
Utility as a Chemical Probe for Biological Target Validation (Non-Clinical)
A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. While there is no published biological activity for this compound itself, its structure contains features common to pharmacologically active compounds. For instance, substituted phenethylamines, which share the core feature of an amino group attached to a phenyl ring via an ethyl linker, are known to have significant biological effects. The compound 25CN-NBOH, a phenethylamine (B48288) derivative, has been studied for its high selectivity for serotonin (B10506) 5-HT2A receptors. researchgate.netnih.gov
The discovery of novel chemical probes often begins with screening libraries of compounds with diverse structures. The unique combination of a bromophenol and an N-ethylaminomethyl group makes 4-Bromo-3-[(ethylamino]methyl]phenol a candidate for inclusion in such screening libraries. If it were to show activity against a particular biological target, its structure could be systematically modified to optimize potency and selectivity, ultimately leading to a validated chemical probe. For example, a fragment-based approach led to the development of a novel inhibitor for the BET family of bromodomains, demonstrating a pathway from a simple starting point to a potent chemical probe. nih.gov
Design and Synthesis of Next-Generation Molecular Scaffolds with Tuned Properties
A molecular scaffold is a core structure upon which various functional groups can be built to create a family of related compounds. The this compound structure is an excellent candidate for a versatile scaffold. Each functional group—the hydroxyl, the bromine, and the ethylamino—provides a distinct point for chemical modification, allowing for precise tuning of the molecule's physicochemical properties.
Solubility and Lipophilicity: Modification of the hydroxyl and amino groups can alter the molecule's polarity, affecting its solubility in aqueous and organic media.
Electronic Properties: The bromine atom can be replaced with other groups via cross-coupling to modulate the electronic nature of the aromatic ring.
Stereochemistry and Conformation: The ethylamino side chain introduces conformational flexibility that can be constrained or modified to optimize interactions with a binding partner, such as a protein or a material surface.
Studies on related Schiff bases have shown that even subtle changes, such as the position of a nitrogen atom in a pyridine (B92270) ring, can significantly alter the molecule's crystal packing and intermolecular interactions. nih.gov Similarly, the planarity and thermochromic properties of (E)-4-bromo-2-[(phenylimino)methyl]phenol are highly dependent on its crystalline form (polymorph). researchgate.netnih.gov This demonstrates that systematic modification of the this compound scaffold could lead to new molecules with precisely controlled, emergent properties.
Exploration of New Synthetic Methodologies and Sustainable Chemistry Approaches
The synthesis of this compound and its derivatives can serve as a platform for developing and testing new synthetic methods. Researchers could explore:
Greener Bromination Techniques: Investigating alternatives to traditional brominating agents to reduce hazardous waste.
Catalytic C-H Activation: Directly functionalizing the aromatic ring without the need for pre-functionalization (like the bromo group), representing a more atom-economical approach.
Flow Chemistry: Developing continuous-flow processes for the synthesis, which can offer improved safety, efficiency, and scalability compared to batch reactions.
Biocatalysis: Using enzymes to perform key synthetic steps, such as the amination or hydroxylation, under mild and environmentally friendly conditions.
The application of modern synthetic techniques, like the palladium-catalyzed Suzuki cross-coupling reaction used to create derivatives of related bromo-aniline compounds, highlights the potential for applying advanced methodologies to this class of molecules. nih.gov
Interdisciplinary Research Opportunities
The potential applications of this compound inherently bridge multiple scientific disciplines. Its study offers numerous opportunities for interdisciplinary collaboration:
Chemistry and Materials Science: Synthetic chemists can design and create novel derivatives, which materials scientists can then fabricate into devices and characterize for their optical, electronic, or sensing properties.
Chemistry and Biology: Organic chemists can synthesize libraries of compounds based on this scaffold for screening by biochemists and pharmacologists to identify new chemical probes or potential therapeutic leads.
Experimental and Computational Chemistry: Theoretical chemists can use methods like Density Functional Theory (DFT) to predict the properties (e.g., NLO activity, reactivity) of designed molecules, guiding experimental chemists to synthesize the most promising candidates. researchgate.net This synergy accelerates the discovery and optimization of new functional molecules.
By leveraging expertise from diverse fields, the full potential of the this compound scaffold can be explored, from fundamental molecular design to the development of practical applications in technology and medicine.
Q & A
Q. What are the recommended synthetic strategies for 4-Bromo-3-[(ethylamino)methyl]phenol, and how can intermediates be characterized?
Methodological Answer: Synthesis typically involves bromination of phenolic precursors followed by Mannich reactions to introduce the ethylamino-methyl group. Key intermediates (e.g., brominated phenols) should be purified via column chromatography and characterized using -NMR and -NMR to confirm regioselectivity. For example, bromination at the para position can be verified by distinct aromatic proton splitting patterns . Mass spectrometry (MS) further validates molecular weight and bromine isotope patterns.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, particularly for the ethylamino-methyl group’s orientation .
- FT-IR spectroscopy : Identifies functional groups (e.g., phenolic -OH at ~3200–3500 cm, C-Br stretch at ~500–600 cm) .
- HPLC with UV detection : Quantifies purity (>95%) and detects trace impurities, using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Methodological Answer: Discrepancies often arise in bromine’s electronic effects or steric hindrance from the ethylamino group. To reconcile:
Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density maps and compare with X-ray-derived electrostatic potentials .
Conduct kinetic studies (e.g., nucleophilic substitution reactions) to measure activation energies, contrasting computational predictions .
Validate using spectroscopic probes (e.g., -NMR titration) to assess hydrogen-bonding interactions influencing reactivity .
Q. What experimental designs are optimal for studying its biological activity, given conflicting reports on enzyme inhibition?
Methodological Answer:
- Dose-response assays : Use recombinant enzymes (e.g., tyrosinase) to establish IC values under controlled pH and temperature .
- Competitive binding studies : Employ fluorescence quenching or surface plasmon resonance (SPR) to differentiate competitive vs. non-competitive inhibition .
- In silico docking : Compare binding poses (e.g., AutoDock Vina) with structural analogs like 4-(3-bromopropoxy)phenol to identify critical residues for interaction .
Q. How can researchers address solubility challenges in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-solvent systems : Use ≤5% DMSO to maintain compound stability while avoiding denaturation of biological targets .
- NRTL modeling : Predict solubility in water/organic mixtures (e.g., methyl isobutyl ketone) to optimize extraction protocols .
- Dynamic light scattering (DLS) : Monitor aggregation at varying pH (5–8) to identify conditions preventing colloidal formation .
Data Contradiction Analysis
Q. How should conflicting results about its stability under light/heat be systematically evaluated?
Methodological Answer:
- Forced degradation studies : Expose samples to UV (254 nm) and elevated temperatures (40–60°C) for 24–72 hours.
- LC-MS/MS analysis : Track degradation products (e.g., debromination or oxidation byproducts) and quantify degradation rates .
- Comparative stability testing : Use analogs (e.g., 4-bromo-3-methylphenol) as controls to isolate degradation pathways specific to the ethylamino group .
Q. What strategies mitigate inconsistencies in receptor-binding affinity across cell lines?
Methodological Answer:
- Cell-line standardization : Use CRISPR-edited lines (e.g., HEK293T with uniform receptor expression) to minimize variability .
- Radioligand displacement assays : Compare values using -labeled ligands to normalize batch-to-batch differences .
- Meta-analysis : Pool data from public repositories (e.g., ChEMBL) to identify outliers and refine structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
